molecular formula C14H13FN2O2 B1367916 N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide CAS No. 926219-38-7

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide

Cat. No.: B1367916
CAS No.: 926219-38-7
M. Wt: 260.26 g/mol
InChI Key: QQMPAKGDJOHSED-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H13FN2O2 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radiosynthesis of Ligands for PET

    A compound with high affinity for 5HT2-receptors, closely related to N-(5-Amino-2-fluorophenyl)-3-methoxybenzamide, was radiobrominated for potential use in PET imaging. This study highlighted the effectiveness of radiobromination methods and their potential applications in medical imaging (Terrière et al., 1997).

  • Development of Radioiodinated Ligands

    A related compound was radioiodinated for use in gamma-emission tomography. This study focused on the synthesis and evaluation of radioiodinated ligands targeting serotonin-5HT2-receptors, demonstrating their potential in neuroimaging (Mertens et al., 1994).

Molecular Structure Analysis

  • Molecular Structure and Intermolecular Interactions: A study on N-3-hydroxyphenyl-4-methoxybenzamide, structurally similar to this compound, explored its molecular structure using X-ray diffraction and DFT calculations. This research provided insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Pharmacological Applications

  • Antiviral Activity of Derivatives

    A study on N-phenylbenzamide derivatives, which includes compounds structurally related to this compound, revealed significant antiviral activities against Enterovirus 71, suggesting their potential in developing antiviral therapies (Ji et al., 2013).

  • PET Imaging Studies with Antagonists

    Research involving [(18)F]p-MPPF, a compound structurally similar to this compound, focused on its use as a 5-HT(1A) antagonist in PET studies. This work encompassed chemistry, radiochemistry, and both animal and human studies, indicating its application in studying serotonergic neurotransmission (Plenevaux et al., 2000).

Electrochemical and Antioxidant Studies

  • Electrochemical Oxidation and Antioxidant Activity: A study on the electrochemical oxidation of amino-substituted benzamide derivatives, closely related to this compound, was conducted. It aimed to understand their capacity as antioxidants and their free radical scavenging activity, highlighting their potential pharmaceutical applications (Jovanović et al., 2020).

Other Relevant Studies

  • SPECT Imaging with Radioiodinated Ligands: Research involving radioiodinated ligands similar to this compound focused on their application in SPECT imaging for 5-HT2A receptors. These studies provide valuable information for the development of diagnostic tools in neuroscience (Catafau et al., 2006).

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-19-11-4-2-3-9(7-11)14(18)17-13-8-10(16)5-6-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMPAKGDJOHSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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